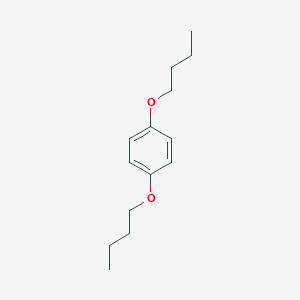

1,4-Dibutoxybenzene

Übersicht

Beschreibung

1,4-Dibutoxybenzene (1,4-DBB) is an organic compound belonging to the class of compounds known as alkylbenzenes. It is a colorless, volatile liquid with a sweet, aromatic odor. It is used in the synthesis of a variety of organic compounds and is used in a variety of laboratory experiments. 1,4-DBB is also used as a solvent in the production of pharmaceuticals and in the manufacture of dyes and pigments.

Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

- Electrochemical Oxidation : 1,4-Dibutoxybenzene undergoes reversible oxidation into stable radical cations, which can be used in organic media. This process has implications for developing advanced electrochemical systems (Fabre et al., 1997).

- Use in Non-aqueous Redox Flow Batteries : It's effective as a catholyte material in non-aqueous redox flow batteries, offering high open-circuit potentials and improved chemical stability (Jingjing Zhang et al., 2017).

Polymer Synthesis and Properties

- Conjugated Polymers Synthesis : Used in the synthesis of chiral conjugated polymers through polymerization reactions, leading to materials that emit green-blue fluorescence and have potential applications in polarized light-emitting sensors (Cheng et al., 2005).

- Polymer Electrical Properties : Essential in synthesizing polymers with unique electrical properties, such as high photoconductivity, which are useful in various electronic applications (Okawa & Uryu, 1990).

Environmental and Chemical Treatment

- Water Treatment : Studied for its degradation in water treatment processes, such as UV/Fenton oxidation, which is crucial for environmental remediation (Ji Chun-hua, 2012).

Sensor Development

- Fluorescence Sensors : Its derivatives are used in the development of fluorescence sensors, particularly for the detection of metal ions like Hg2+, indicating its potential in environmental monitoring and safety applications (Huang et al., 2010).

Energy Storage and Conversion

- Overcharge Protection in Batteries : A derivative, 4-tertbutyl-1,2-dimethoxybenzene, shows promise in providing overcharge protection in lithium batteries, contributing to safer and more efficient energy storage (Feng et al., 2007).

Chemical Synthesis and Analysis

- Chemical Synthesis : Involved in the synthesis of electron-rich macrocycles aimed at fullerene complexation, showcasing its versatility in complex chemical syntheses (Holý et al., 2010).

Photodissociation Dynamics

- Study in Photodissociation : Provides insights into the photodissociation dynamics of derivatives like 1,4-diiodobenzene, crucial for understanding complex photochemical processes (Stankus et al., 2016).

Biotransformation

- Biotransformation in Hairy Root Cultures : Its derivatives undergo biotransformation in hairy root cultures of certain plants, which can be pivotal in pharmaceutical and biochemical applications (Yan et al., 2007).

Safety and Hazards

1,4-Dibutoxybenzene may cause skin and eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Relevant Papers Several papers related to this compound were found during the search . These papers could provide more detailed information on the topics discussed above.

Wirkmechanismus

Target of Action

1,4-Dibutoxybenzene is an organic compound . .

Mode of Action

It’s known that benzene derivatives can undergo electrophilic aromatic substitution . This involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .

Pharmacokinetics

Its physical and chemical properties such as its molecular weight (22232), boiling point (158 °C / 15mmHg), and solubility (soluble in methanol) could influence its bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability could be affected by temperature, given its specific boiling point . .

Biochemische Analyse

Cellular Effects

The cellular effects of 1,4-Dibutoxybenzene are largely unknown due to the lack of comprehensive studies. Like other organic compounds, it is likely that this compound can influence cell function by interacting with various cellular components. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is limited information available on the effects of different dosages of this compound in animal models. Therefore, it is not possible to comment on any threshold effects observed in these studies, or any toxic or adverse effects at high doses .

Eigenschaften

IUPAC Name |

1,4-dibutoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-3-5-11-15-13-7-9-14(10-8-13)16-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROGCHDPRZRKTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059295 | |

| Record name | Benzene, 1,4-dibutoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-36-9 | |

| Record name | 1,4-Dibutoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-dibutoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Dibutoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Dibutoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-dibutoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,4-dibutoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dibutoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

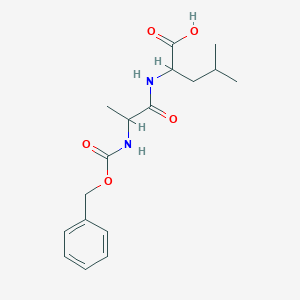

Feasible Synthetic Routes

Q1: What is the most efficient method to synthesize 1,4-dibutoxybenzene according to the research?

A1: The research paper describes a phase transfer catalyzed synthesis of this compound []. This method utilizes readily available starting materials, hydroquinone and 1-bromobutane, along with potassium hydroxide and tetrabutylammonium bromide as the phase transfer catalyst. The reaction is carried out in water, and by optimizing the reaction conditions, the researchers achieved a high yield of 94% for this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B152459.png)